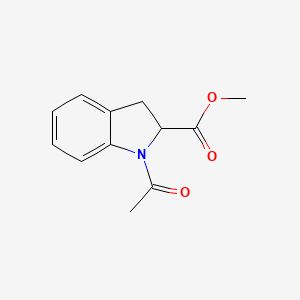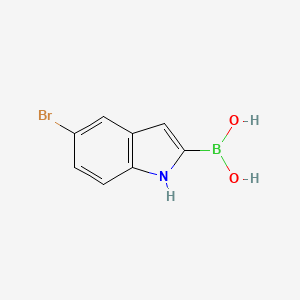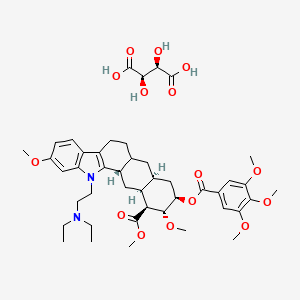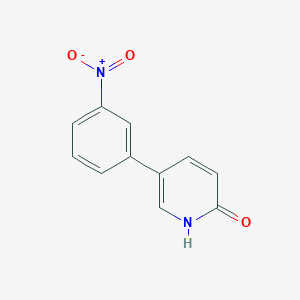
n-Amylhydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Amylhydrazine hydrochloride is a chemical compound with the molecular formula CH3-CH2-CH2-CH2-CH2-NH-NH2.HCL . It has a molecular weight of 138.64 and a melting point greater than 300°C . It was used in a tumour induction study with Swiss mice .
Synthesis Analysis
The synthesis of this compound involves the reaction of n-amyl-bromide with hydrazine hydrate at 45°C . After stirring for 4 hours, the resultant solution is continuously extracted with ether for 20 hours . The ether is then removed by distillation and the residue is poured into oxalic acid in 95% ethanol . The resultant oxalate salt is filtered and recrystallized from ethanol .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 138.64 and a melting point greater than 300°C .
Applications De Recherche Scientifique
1. Tumorigenicity Studies
Research conducted on the tumorigenicity of various hydrazine derivatives, such as n-butyl- and n-propylhydrazine hydrochlorides, has been important in understanding the potential cancer-causing effects of these chemicals. In a study by Nagel, Shimizu, & Tóth (1975), these derivatives were found to significantly increase lung tumor incidence in mice when provided continuously in drinking water. This study underlines the importance of understanding the potential risks associated with the widespread use of substituted hydrazines in the environment (Nagel, Shimizu, & Tóth, 1975).
2. Chemotherapy Research
N-isopropyl-α-(2-methylhydrazine)-p-toluamide hydrochloride (Procarbazine hydrochloride), a derivative of hydrazine hydrochlorides, has been investigated for its potential in treating brain tumors. A study by Kumar et al. (1974) on 43 patients with primary or metastatic brain tumors showed that Procarbazine hydrochloride treatment led to a significant clinical response in about 48% of the evaluated patients. This study highlights the potential of hydrazine derivatives in chemotherapy, particularly for brain tumors (Kumar et al., 1974).
Safety and Hazards
The safety data sheet for hydrazine indicates that it may form combustible dust concentrations in air and may be corrosive to metals . It is toxic if swallowed and harmful in contact with skin . It causes skin irritation and may cause an allergic skin reaction . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .
Orientations Futures
While specific future directions for n-Amylhydrazine hydrochloride are not available, the field of chemistry continues to evolve with the development of new materials and techniques. Future advancements in nanomedicine , for example, could potentially influence the use and study of various chemical compounds, including this compound.
Propriétés
Numéro CAS |
1119-68-2 |
|---|---|
Formule moléculaire |
C5H15ClN2 |
Poids moléculaire |
138.64 g/mol |
Nom IUPAC |
pentylhydrazine;hydrochloride |
InChI |
InChI=1S/C5H14N2.ClH/c1-2-3-4-5-7-6;/h7H,2-6H2,1H3;1H |
Clé InChI |
OUHMCZPSMWROKK-UHFFFAOYSA-N |
SMILES |
CCCCCN[NH3+].[Cl-] |
SMILES canonique |
CCCCCNN.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-6-[(1-methyl-3-piperidinyl)oxy]benzonitrile](/img/structure/B3364143.png)
![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide](/img/structure/B3364144.png)


![Cyclohexaneacetic acid, 4-[4-(4-chloro-7,8-dihydro-5-oxopyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl]-, methyl ester, trans-](/img/structure/B3364180.png)
![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-13,13-ditert-butyl-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B3364184.png)


![1-(chloromethyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3364211.png)
![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B3364229.png)

![5-Methoxy-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3364239.png)
![Methyl 5-methoxybenzo[d]isoxazole-3-carboxylate](/img/structure/B3364246.png)

